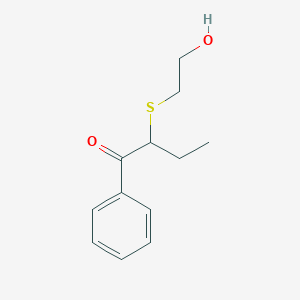
2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of a hydroxyethylthio group attached to a phenylbutanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one typically involves the reaction of 2-chloroethanol with sodium sulfide to form 2-hydroxyethylthioethanol, which is then reacted with 1-phenylbutan-1-one under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylbutanone backbone can be reduced to form alcohols.
Substitution: The hydroxyethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the hydroxyethylthio group.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylbutanone backbone may also interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Thiodiglycol: Structurally similar but lacks the phenylbutanone backbone.
2-Hydroxyethyl Disulfide: Contains a disulfide group instead of the hydroxyethylthio group.
Propiedades
Fórmula molecular |
C12H16O2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylsulfanyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-2-11(15-9-8-13)12(14)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |
Clave InChI |
YNCXOEGVXRIENA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC=CC=C1)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


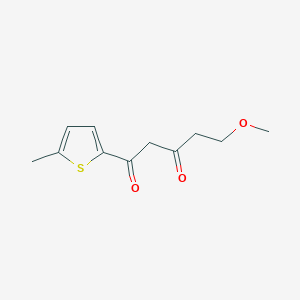
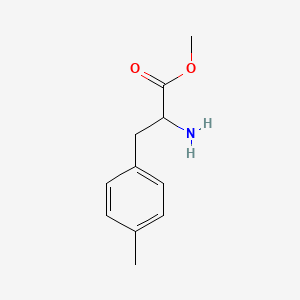
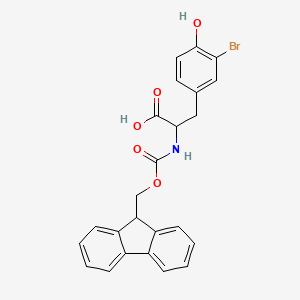
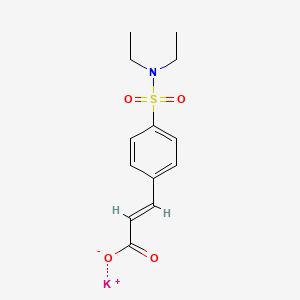

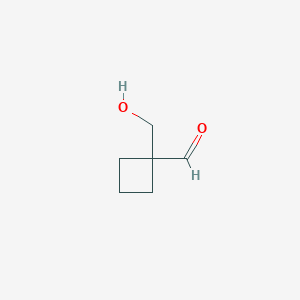
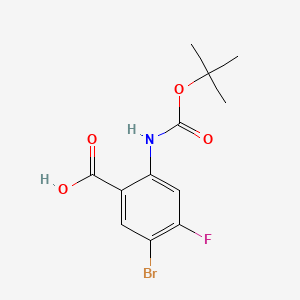
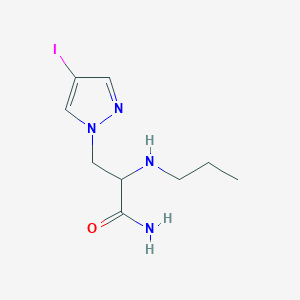
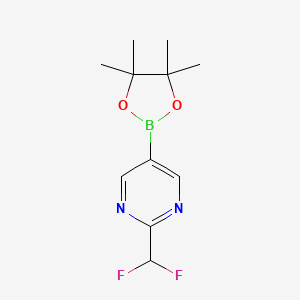

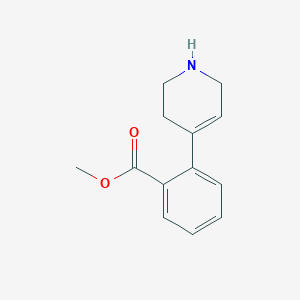
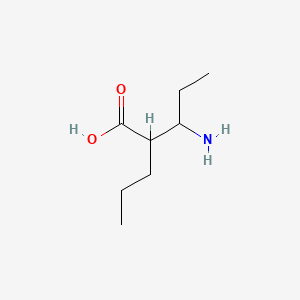
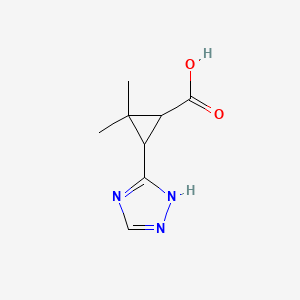
![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
